molecular formula C14H16O2S B3175407 3-[1-(Benzenesulfinyl)-2-methylpropyl]furan CAS No. 956795-28-1

3-[1-(Benzenesulfinyl)-2-methylpropyl]furan

Cat. No.: B3175407
CAS No.: 956795-28-1
M. Wt: 248.34 g/mol
InChI Key: BBNMUKHIZGDMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Benzenesulfinyl)-2-methylpropyl]furan is an organic compound that features a furan ring substituted with a benzenesulfinyl group and a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfinyl)-2-methylpropyl]furan typically involves the following steps:

    Formation of the Benzenesulfinyl Intermediate: The initial step involves the synthesis of the benzenesulfinyl intermediate. This can be achieved through the oxidation of benzenesulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Alkylation Reaction: The benzenesulfinyl intermediate is then subjected to an alkylation reaction with 2-methylpropyl halide (e.g., 2-methylpropyl bromide) in the presence of a base such as potassium carbonate (K2CO3) to form the desired 1-(benzenesulfinyl)-2-methylpropyl intermediate.

    Furan Ring Formation: The final step involves the cyclization of the intermediate with a furan precursor, such as furfural, under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzenesulfinyl)-2-methylpropyl]furan can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan

    Reduction: 3-[1-(Benzenesulfanyl)-2-methylpropyl]furan

    Substitution: Halogenated or nitrated derivatives of the furan ring

Scientific Research Applications

3-[1-(Benzenesulfinyl)-2-methylpropyl]furan has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(Benzenesulfinyl)-2-methylpropyl]furan involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(Benzenesulfonyl)-2-methylpropyl]furan: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-[1-(Benzenesulfanyl)-2-methylpropyl]furan: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    3-[1-(Phenyl)-2-methylpropyl]furan: Similar structure but without the sulfinyl group.

Uniqueness

3-[1-(Benzenesulfinyl)-2-methylpropyl]furan is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo oxidation and reduction reactions, providing versatility in chemical transformations and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-[1-(benzenesulfinyl)-2-methylpropyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-11(2)14(12-8-9-16-10-12)17(15)13-6-4-3-5-7-13/h3-11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNMUKHIZGDMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=COC=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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